molecular formula C20H24N4O2 B2657174 2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946202-79-5

2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2657174
CAS No.: 946202-79-5
M. Wt: 352.438
InChI Key: CSSOAFINMPTMBM-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a structurally complex heterocyclic molecule characterized by a fused pyrido-pyrrolo-pyrimidinone core. Key structural features include:

  • A 1,7-dimethyl substitution on the pyrido-pyrrolo-pyrimidinone scaffold.

Its unique substitution pattern distinguishes it from analogs, warranting a detailed comparative analysis.

Properties

IUPAC Name

5-(3,5-dimethylpiperidine-1-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-12-5-6-17-21-18-15(19(25)24(17)11-12)8-16(22(18)4)20(26)23-9-13(2)7-14(3)10-23/h5-6,8,11,13-14H,7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSOAFINMPTMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the 3,5-dimethylpiperidine moiety, which can be synthesized by hydrogenation of 3,5-dimethylpyridine . This intermediate is then coupled with a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivative through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications that can lead to new materials with desirable properties .

Biology

  • Biological Interactions : Research indicates that 2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one may interact with biological macromolecules. Studies have shown its potential to modulate enzyme activity and influence cellular pathways .

Medicine

  • Pharmacological Properties : The compound is being explored for its anti-inflammatory and anticancer activities. Its mechanism of action may involve inhibition of specific enzymes related to inflammatory processes or cancer cell proliferation .
  • Neurodegenerative Disease Research : The pyrrolo[2,3-d]pyrimidine scaffold has been highlighted for its potential in treating neurodegenerative diseases due to its ability to interact with neuroprotective targets .

Industrial Applications

  • Material Development : In industrial settings, this compound can be utilized in the formulation of new materials and chemical processes. Its properties may contribute to the development of advanced polymers or catalysts .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Synthesis Methodology : A one-pot three-component reaction method has been developed for synthesizing derivatives of pyrrolo[2,3-d]pyrimidine. This method emphasizes high yields and simplicity in product isolation .
  • Biological Activity Studies : Investigations into the pharmacological effects of compounds containing the pyrrolo[2,3-d]pyrimidine scaffold have shown promising results in terms of anti-inflammatory and neuroprotective activities .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Observations:

Core Structure: The target compound contains a pyrrolo ring fused to the pyrido-pyrimidinone system, enhancing planarity compared to pyrazino-fused analogs (e.g., Compound A) . This may improve π-π stacking interactions with biological targets.

Position 2 Substituent : The 3,5-dimethylpiperidine-1-carbonyl group introduces a rigid, branched aliphatic chain, contrasting with the planar pyrazolo substituents in analogs (e.g., Compounds A–C). This may alter steric effects and hydrogen-bond acceptor capacity .

Position 7 Substituent : The methyl group in the target compound is simpler than the piperazinyl/piperidinyl groups in analogs (e.g., Compound B’s fluorinated ethyl-piperidine), suggesting reduced lipophilicity and possibly distinct pharmacokinetic profiles .

Fluorine Incorporation : Fluorinated analogs (e.g., Compound B) are designed for enhanced metabolic stability and membrane permeability, whereas the target compound prioritizes steric and electronic modulation via methyl groups .

Research Findings and Implications

  • Binding Affinity : The pyrrolo ring’s planarity may favor interactions with ATP-binding pockets in kinases, similar to pyrazolo-containing analogs .
  • Solubility : The absence of fluorine and the presence of methyl groups suggest moderate aqueous solubility, contrasting with fluorinated analogs (e.g., Compound B), which are likely more lipophilic .

Biological Activity

2-(3,5-Dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O
  • Molecular Weight : 338.4 g/mol
  • IUPAC Name : 5-(3,5-dimethylpiperidine-1-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one

The compound features a unique structure that integrates a piperidine ring and a pyrido-pyrrolo-pyrimidine core with various methyl groups, contributing to its distinct biological properties.

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.01 to 0.12 µM depending on the specific derivative tested .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential:

  • Mechanism of Action : It may inhibit enzymes involved in the inflammatory pathway, thereby reducing pro-inflammatory cytokine production.

Antioxidant Properties

Studies have shown that this compound exhibits antioxidant activity:

  • Research Findings : In vitro assays revealed that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
3,5-DimethylpiperidinePiperidine derivativePrecursor in synthesis
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidineCore structureAnticancer activity
Tibric AcidRelated compoundMedicinal chemistry applications

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Synthetic Route : Starting from 3,5-dimethylpiperidine through hydrogenation processes and subsequent reactions to form the pyrido-pyrrolo-pyrimidine structure .

Applications in Research

This compound is explored for various applications:

  • Chemistry : As a building block for more complex molecules.
  • Biology : Investigated for interactions with biological macromolecules.
  • Medicine : Explored for pharmacological properties including anti-inflammatory and anticancer activities.

Q & A

Q. What are the common synthetic pathways for preparing 2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one?

  • Methodological Answer : Synthesis often involves multi-step heterocyclic reactions. For example:
  • Piperidine-carbonyl coupling : React 3,5-dimethylpiperidine with carbonylating agents (e.g., nicotinoyl chloride) in THF under basic conditions (NaOH) to form the piperidine-carbonyl intermediate .
  • Pyrrolopyrimidine core assembly : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) to introduce aryl/heteroaryl substituents. For example, 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine intermediates can be functionalized with dimethoxyphenyl groups via Pd(PPh₃)₄ catalysis .
  • Final cyclization : Employ MnO₂ oxidation in dichloromethane or base-assisted cyclization (e.g., KOH in ethanol) to form the fused pyridopyrrolopyrimidine system .

Q. What purification and characterization methods are effective for this compound?

  • Methodological Answer :
  • Purification : Silica gel column chromatography (e.g., eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures are standard .
  • Characterization :
  • NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl groups on the piperidine ring typically show signals at δ 1.2–1.8 ppm .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How to design experiments to study the compound’s biological activity while minimizing confounding variables?

  • Methodological Answer :
  • In vitro assays : Use randomized block designs (e.g., split-split plots) to account for variables like cell line batch effects or reagent variability .
  • Dosage optimization : Perform dose-response curves (0.1–100 µM) with negative controls (e.g., DMSO-only) and positive controls (e.g., known kinase inhibitors).
  • Target validation : Combine enzymatic assays (e.g., kinase inhibition) with siRNA knockdown to confirm specificity .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Assay standardization : Compare experimental conditions (e.g., ATP concentrations in kinase assays, pH of buffers) across studies. For example, variations in Mg²⁺ levels may alter binding affinity .
  • Impurity analysis : Use HPLC (>95% purity threshold) to rule out side products (e.g., de-methylated byproducts) affecting activity .
  • Structural analogs : Synthesize and test derivatives (e.g., replacing 3,5-dimethylpiperidine with unsubstituted piperidine) to isolate pharmacophore contributions .

Q. What methodologies are recommended to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Metabolic stability : Use liver microsomes (human/rodent) to assess CYP450-mediated oxidation. Quantify half-life (t₁/₂) and intrinsic clearance .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation products using hyphenated techniques (e.g., LC-NMR) .

Methodological Challenges and Solutions

Q. How to optimize synthetic yields for large-scale research applications?

  • Methodological Answer :
  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .
  • Solvent effects : Replace dioxane with microwave-compatible solvents (e.g., DMF) to reduce reaction time .
  • Workflow automation : Use flow chemistry for intermediates like 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine to minimize manual handling .

Q. How to validate computational docking predictions for this compound’s target binding?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding pose stability .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala-scanning) in the target protein’s active site to confirm predicted interactions .
  • SPR/BLI : Measure binding kinetics (ka/kd) using surface plasmon resonance or bio-layer interferometry .

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